3-Ethyl-3-hydroxypentanoic acid
CAS No.:
Cat. No.: VC17845111
Molecular Formula: C7H14O3
Molecular Weight: 146.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H14O3 |
|---|---|
| Molecular Weight | 146.18 g/mol |
| IUPAC Name | 3-ethyl-3-hydroxypentanoic acid |
| Standard InChI | InChI=1S/C7H14O3/c1-3-7(10,4-2)5-6(8)9/h10H,3-5H2,1-2H3,(H,8,9) |
| Standard InChI Key | QFDBOMUFRUMJQP-UHFFFAOYSA-N |
| Canonical SMILES | CCC(CC)(CC(=O)O)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The IUPAC name 3-ethyl-3-hydroxypentanoic acid denotes a five-carbon chain with a carboxylic acid terminus (-COOH), a hydroxyl group (-OH), and an ethyl branch (-CH₂CH₃) at the third position. Its molecular formula, C₇H₁₄O₃, corresponds to a molecular weight of 146.18 g/mol . The compound’s stereochemistry is defined by the spatial arrangement around the chiral third carbon, though specific enantiomeric ratios remain understudied in public datasets.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₄O₃ | |
| Molecular Weight | 146.18 g/mol | |
| IUPAC Name | 3-Ethyl-3-hydroxypentanoic acid | |
| Canonical SMILES | CCC(CC)(CC(=O)O)O |
The SMILES string highlights the branching pattern, with the hydroxyl and ethyl groups occupying the same carbon atom. This proximity influences hydrogen-bonding capacity and solubility in polar solvents.
Synthesis and Industrial Production
Synthetic Pathways
While direct synthetic routes for 3-ethyl-3-hydroxypentanoic acid are sparsely documented, analogous hydroxycarboxylic acids are typically synthesized via aldol condensation or enzymatic catalysis. For example, ethyl 3-hydroxybutanoate—a structural analog—is produced through lipase-mediated esterification or chemical hydrogenation . Extending these methods, 3-ethyl-3-hydroxypentanoic acid could plausibly be synthesized via:
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Aldol Condensation: Base-catalyzed reaction between ethyl acetate and acetaldehyde, followed by hydrogenation and acid hydrolysis.
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Biocatalytic Routes: Enantioselective reduction of β-keto esters using microbial dehydrogenases, as demonstrated in the synthesis of (S)-ethyl 3-hydroxybutanoate (84–87% enantiomeric excess) .
Industrial Optimization
Continuous-flow reactors are increasingly employed for hydroxycarboxylic acid production to enhance yield and reduce side reactions. Post-synthesis purification often involves fractional distillation or recrystallization, though specific protocols for this compound remain proprietary .
Chemical Reactivity and Functional Transformations
Oxidation and Reduction
The hydroxyl and carboxyl groups confer distinct reactivity:
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Oxidation: Strong oxidants like KMnO₄ may convert the hydroxyl group to a ketone, yielding 3-ethyl-3-oxopentanoic acid.
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Reduction: Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to a primary alcohol, forming 3-ethyl-3-hydroxypentanol.
Esterification and Derivatization
Ester derivatives, such as ethyl 3-hydroxypentanoate (C₇H₁₄O₃), are critical for gas chromatography-mass spectrometry (GC-MS) analysis. The NIST WebBook reports a retention index of 1129 on DB-5MS columns, enabling precise quantification in complex matrices .
Analytical and Industrial Applications
Quality Control Standards
Comparative Analysis with Structural Analogs
3-Hydroxypentanoic Acid vs. 3-Ethyl-3-hydroxypentanoic Acid
The ethyl substituent in the latter increases hydrophobicity, altering partition coefficients and membrane permeability. Chromatographic retention times differ significantly, with the branched analog eluting later on non-polar columns .
Future Research Directions
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Enantioselective Synthesis: Developing asymmetric catalytic methods to access pure enantiomers.
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Green Chemistry: Solvent-free or biocatalytic production to align with sustainability goals.
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Pharmacological Profiling: In vitro assays to assess anticancer or antimicrobial potential.
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